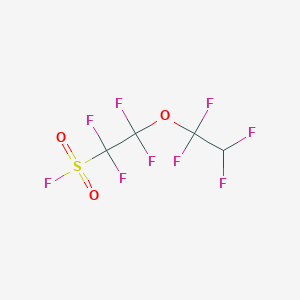

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride

概要

説明

Synthesis Analysis

The synthesis of closely related fluorinated compounds, like 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride, involves novel preparation methods utilizing the unique performance of protective groups such as imidazole, which facilitates the formation of novel intermediate monomers. These intermediates can be converted to the target compound through reactions with HF (Uematsu et al., 2006).

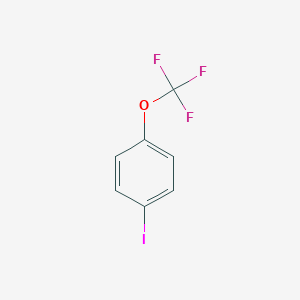

Molecular Structure Analysis

The molecular structure of fluorinated compounds, like the one in focus, is characterized by the presence of fluorine atoms that significantly influence their chemical behavior. For instance, the self-organization of calamitic fluorinated mesogens with complex crystallization behavior is an example of how molecular structure impacts material properties, including thermal behavior and the formation of liquid crystalline phase domains (Anokhin et al., 2023).

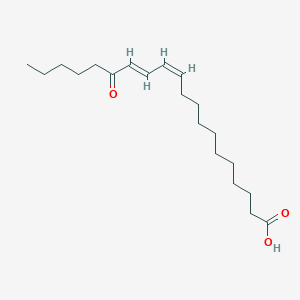

Chemical Reactions and Properties

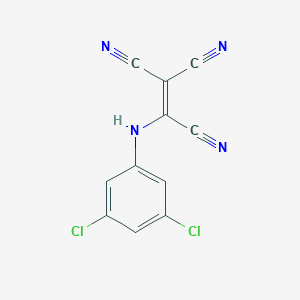

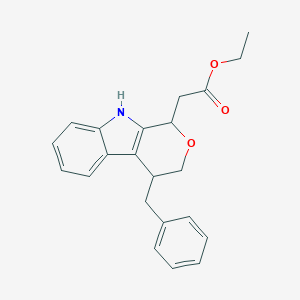

The compound's fluorinated nature imparts unique reactivity patterns, such as its use in recyclable reaction mediums and as an efficient catalyst for specific chemical transformations like the Friedel–Crafts alkylations of indoles with nitroalkenes. This illustrates the compound's role in facilitating chemical reactions through its fluorinated structure (Lin et al., 2009).

Physical Properties Analysis

The physical properties of such fluorinated compounds are significantly influenced by their fluorine content. For example, the synthesis of pyrrolidinium-based salts with new fluorine-containing anions demonstrates how the length of the fluoroalkyl chain of the anions affects melting points, indicating the compound's fluidity even below room temperature (Lin et al., 2009).

Chemical Properties Analysis

The chemical properties of fluorinated compounds, like the ability to undergo efficient and general access to (Z)-α-fluoro-β-amino acrylaldehydes through reactions with amines, highlight the versatility and reactivity of these compounds. This demonstrates the compound's potential for incorporation into various chemical processes and its reactivity with different chemical groups (Funabiki et al., 1994).

科学的研究の応用

Anionotropic Transformations : It is used for its anionotropic transformations in the field of chemical synthesis (Sokol'skii, Belaventsev, & Knunyants, 1970).

Catalyst in Chemical Reactions : This compound serves as a recyclable reaction medium and efficient catalyst for Friedel-Crafts alkylations of indoles (Lin et al., 2009).

Preparation of Novel Monomers : A new preparation method using this compound enables the formation of novel intermediate monomers, which are essential in polymer chemistry (Uematsu, Hoshi, & Ikeda, 2006).

Conversion of Alcohols to Alkyl Fluorides : It is effective in converting alcohols into alkyl fluorides, a critical process in organic synthesis (Petrov, Swearingen, Hong, & Petersen, 2001).

Applications in Lithium Batteries : The compound is used in preparing polyfluoroalkanesulfonyl fluorides, which have potential applications as electrolytes in lithium batteries (Toulgoat, Langlois, Médebielle, & Sanchez, 2007).

Drug Design and Functional Materials : Derivatives of this compound are useful in designing drug candidates and synthesizing novel functional materials (Zhang et al., 2014).

Construction of Proton-Conducting Membranes : The synthesized polymerizable fluorosurfactant from this compound is used for building stable nanostructured proton-conducting membranes (Wadekar, Jager, Sudhölter, & Picken, 2010).

Electrochemical Fluorination : It yields difluoromethanedisulfonyl fluoride in electrochemical fluorination processes (Klink, Wasser, & Liu, 1986).

Safety And Hazards

特性

IUPAC Name |

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O3S/c5-1(6)2(7,8)16-3(9,10)4(11,12)17(13,14)15/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXYXEHVIIRCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446988 | |

| Record name | 4-Difluoromethyl-perfluoro-3-oxabutanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride | |

CAS RN |

104729-49-9 | |

| Record name | 4-Difluoromethyl-perfluoro-3-oxabutanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)